molecular formula C16H17N3O4S2 B2391436 N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2034591-24-5

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2391436
CAS No.: 2034591-24-5
M. Wt: 379.45
InChI Key: AKJWNNDLYVJCBW-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential therapeutic and environmental applications. This compound is characterized by its unique chemical structure, which includes a benzo[c][1,2,5]thiadiazole core and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, including the formation of the benzo[c][1,2,5]thiadiazole core and subsequent functionalization with the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to enhance efficiency, scalability, and cost-effectiveness while maintaining high product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can target the sulfonamide group.

    Substitution: Substitution reactions can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide has diverse scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and environmental applications.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-N-(3-phenylpropyl)benzamide: Shares structural similarities but lacks the benzo[c][1,2,5]thiadiazole core.

    Sulfonamide Derivatives: Compounds with sulfonamide groups that exhibit similar reactivity and applications.

Uniqueness

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S2/c1-23-11-16(20,12-6-3-2-4-7-12)10-17-25(21,22)14-9-5-8-13-15(14)19-24-18-13/h2-9,17,20H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJWNNDLYVJCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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